Nicosulfuron

Übersicht

Beschreibung

Nicosulfuron is a sulfonylurea postemergence herbicide used to control a variety of weeds on field corn and popcorn crops . It is a selective herbicide belonging to the sulfonylurea family and is commonly used as a post-emergence herbicide to protect maize crops from weeds . The material consists of nicosulfuron together with related manufacturing impurities and is a homogeneous white crystalline or powder solid .

Synthesis Analysis

Nicosulfuron was synthesized from 2-chloronicotinic acid by amidation, esterification, condensation, etc. Another method involves the reaction of urea with 2-amino-4,6-dimethoxypyridin .

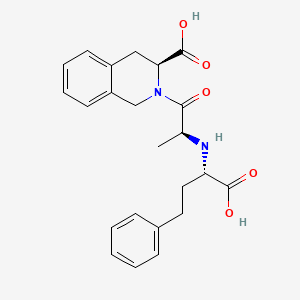

Molecular Structure Analysis

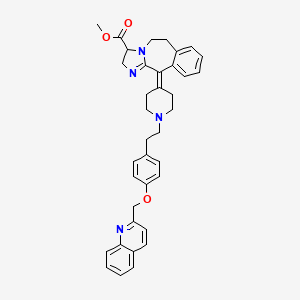

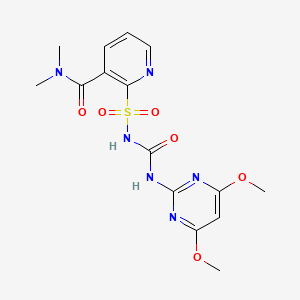

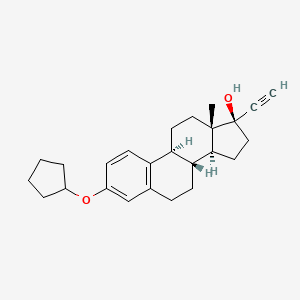

Nicosulfuron is conformationally flexible and nine conformations are involved in its solid forms, leading to different intermolecular interactions and packing patterns . Its molecular formula is C15H18N6O6S .

Chemical Reactions Analysis

The assessment of soil pollution exposed to nicosulfuron can be conducted through chemical analysis, by determination of residue quantity . The physicochemical properties of three herbicidal preparations containing nicosulfuron were measured and compared by the chromatographic method .

Wissenschaftliche Forschungsanwendungen

Agricultural Soil Microorganism Selection

Nicosulfuron application in agricultural soils drives the selection towards NS-tolerant microorganisms . The herbicide’s application increases the abundance and diversity of NS-tolerant bacteria in the soil . Different NS-tolerant bacteria show different levels of sensitivity to Nicosulfuron . This could be a useful bioindicator of exposure to these herbicides for assessing their ecotoxicity towards soil microorganisms .

Weed Management

Nicosulfuron has been intensively used to manage Setaria viridis, a troublesome and widespread grass weed in China . A 35.8-fold resistance to Nicosulfuron has been confirmed in an S. viridis population from China . The resistance mechanism involves ALS gene mutations and enhanced metabolism .

Maize Cultivation

Nicosulfuron has been widely applied in China since the early 1990s as an efficient, broad-sulfonylurea maize herbicide at the seedling stage . However, it causes serious injuries to some maize varieties, which can result in a reduction of maize grain yield .

Detoxification Metabolism in Apples

The apple glycosyltransferase MdUGT73CG22 glycosylates and modifies Nicosulfuron both in vivo and ex vivo to form Nicosulfuron glycosides . These glycosides are involved in the detoxification metabolism .

Impact on Plant Biomass and Mycorrhizal Colonization

At high dose rates, Nicosulfuron significantly reduces plant biomass, mycorrhizal colonization, and arbuscular mycorrhizal fungi richness in maize plants .

Resistance Gene Research in Maize

There has been significant research into the resistance gene to Nicosulfuron in maize . This research is crucial for understanding how to prevent damage to maize crops when using Nicosulfuron.

Safety And Hazards

Zukünftige Richtungen

The global Nicosulfuron market size is expected to grow at a CAGR of 5.5% from 2022 to 2030. The growth in the market can be attributed to the increasing demand for corn and rice crops, and rising awareness about the benefits of using Nicosulfuron . The Nicosulfuron market is a multifaceted landscape defined by innovation, diversity, and strategic evolution .

Eigenschaften

IUPAC Name |

2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-N,N-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O6S/c1-21(2)13(22)9-6-5-7-16-12(9)28(24,25)20-15(23)19-14-17-10(26-3)8-11(18-14)27-4/h5-8H,1-4H3,(H2,17,18,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCOGUMHFFWOJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6034764 | |

| Record name | Nicosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Solubilities (all in g/kg, 25 °C): acetone 18, ethanol 4.5, chloroform, DMF 64, acetonitrile 23, toluene 0.370, hexane <0.02, dichloromethane 160, In water (ppm), 44 at pH 3.5: 22000 (pH 7), In water, 7.4X10+3 mg/L at pH 7, 25 °C, In water, 1.2X10+4 mg/L at 25 °C | |

| Record name | Nicosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

9.53 g/mL, Density: 0.313 (bulk) | |

| Record name | Nicosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 1.2X10-16 mm Hg at 25 °C, <8X10-7 mPa /<6.0X10-12 mm Hg/ at 25 °C | |

| Record name | Nicosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Nicosulfuron | |

Color/Form |

Colorless white solid, Colorless crystals, Tan-colored | |

CAS RN |

111991-09-4 | |

| Record name | Nicosulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111991-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicosulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111991094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxamide, 2-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N,N-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[(4,6-dimethoxypyrimidin-2-ylcarbamoyl)sulfamoyl]-N,N-dimethylnicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[(4,6-dimethoxypyrimidin-2-ylcarbamoyl)sulfamoyl]-N,N-dimethylnicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG297D9264 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nicosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

172 °C, MP: 169-172 °C; 140-161 °C (technical) | |

| Record name | Nicosulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Nicosulfuron?

A1: Nicosulfuron acts by inhibiting the activity of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS) [, , , , ]. This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs), namely valine, leucine, and isoleucine [, , ].

Q2: What are the downstream effects of Nicosulfuron's inhibition of ALS?

A2: Inhibiting ALS disrupts BCAA synthesis, leading to a cascade of effects:

- Impaired Protein Synthesis: Reduced BCAA availability directly impairs protein synthesis, essential for plant growth and development [, ].

- Disrupted Cell Division and Elongation: BCAAs are critical for cell division and elongation processes, and their depletion inhibits these processes, ultimately leading to plant death [, , ].

- Oxidative Stress: Studies suggest that Nicosulfuron exposure can also induce oxidative stress in plants, contributing to cellular damage [, , ].

Q3: What is the molecular formula and weight of Nicosulfuron?

A3: Nicosulfuron has a molecular formula of C15H18N6O7S and a molecular weight of 410.4 g/mol.

Q4: Does the presence of specific ions in the spray solution affect the efficacy of Nicosulfuron?

A4: Yes, the presence of certain ions can influence Nicosulfuron activity. Studies indicate that ammonium salts can enhance phytotoxicity, while sodium bicarbonate generally antagonizes it. The specific effects are dependent on the type of surfactant used [, ].

Q5: Can soil-applied insecticides affect Nicosulfuron efficacy?

A5: Yes, research shows that soil-applied organophosphate insecticides, particularly Terbufos, can reduce corn tolerance to Nicosulfuron by inhibiting its metabolism [, , ]. This interaction appears to be related to the inhibition of specific cytochrome P450 enzymes involved in Nicosulfuron detoxification.

Q6: Do structural analogs of Nicosulfuron exhibit different levels of herbicidal activity?

A6: Yes, structural variations within the sulfonylurea class of herbicides, to which Nicosulfuron belongs, can lead to differences in herbicidal activity. For example, Primisulfuron, another sulfonylurea herbicide, shows different selectivity patterns compared to Nicosulfuron in various plant species [, , , ].

Q7: What is the primary mechanism of resistance to Nicosulfuron in plants?

A7: The most common mechanism of resistance is through enhanced herbicide metabolism [, ]. Tolerant species can detoxify Nicosulfuron more rapidly than sensitive ones, typically by enzymatic modifications that render the herbicide inactive.

Q8: Does cross-resistance exist between Nicosulfuron and other herbicides?

A8: Yes, cross-resistance can occur between Nicosulfuron and other ALS-inhibiting herbicides. This is because they share the same target site of action [, , ]. If a plant develops resistance to one ALS inhibitor, it might also exhibit resistance to other herbicides in this class.

Q9: Has Nicosulfuron been shown to have any negative impacts on animals?

A9: Research suggests that exposure to Nicosulfuron can negatively affect sperm quality and alter testicular structure in male mice. This toxicity is linked to increased apoptosis and changes in the NF-κB signaling pathway in the testes [].

Q10: Can microbial activity contribute to Nicosulfuron degradation?

A11: Yes, fungal strains like Plectosphaerella cucumerina have been isolated and found to degrade Nicosulfuron through a co-metabolism process, breaking it down into less harmful metabolites [].

Q11: Are there any alternative weed control strategies that can be integrated to reduce reliance on Nicosulfuron?

A12: Yes, integrated weed management strategies, such as crop rotation, cover cropping, and mechanical weed control, can be employed to minimize reliance on chemical herbicides like Nicosulfuron [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Dioxopyrrolidin-1-yl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoate](/img/structure/B1678671.png)

-2,3-dihydroxypropyl]oxy}phenyl)methanone](/img/structure/B1678687.png)